molecular formula C17H11BrN4S B2885842 3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831187-27-0

3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2885842
CAS RN: 831187-27-0
M. Wt: 383.27
InChI Key: BCYJYZVJLMYZAH-IZZDOVSWSA-N
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Description

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a part of a larger family of compounds known as triazolothiadiazoles . These compounds are known for their wide range of biological activities and are often used in the development of new pharmaceuticals .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds is typically achieved through the reaction of appropriate starting materials . For example, one method involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can vary depending on the specific substituents attached to the scaffold . X-ray diffraction studies have been used to illustrate the relationship between weak interactions and sensitivity of these materials .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can be complex and are often influenced by the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can vary widely depending on the specific substituents present . Some compounds in this family have been noted for their excellent thermal stability and remarkable density .

Scientific Research Applications

Antimicrobial Properties

  • A study by Swamy et al. (2006) synthesized and analyzed 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives for their antimicrobial efficacy, with some compounds showing significant inhibition against tested strains, suggesting their potential as antimicrobial agents (Swamy et al., 2006).

Anticancer Activity

  • Research by Chowrasia et al. (2017) focused on synthesizing fluorinated triazolo-thiadiazoles, which displayed moderate to good antiproliferative potency against various cancerous cell lines, highlighting their potential in cancer treatment (Chowrasia et al., 2017).

Enzyme Inhibition

  • A study by Li et al. (2010) developed novel triazolo-thiadiazoles that showed significant inhibitory activity against E. coli methionine aminopeptidase, indicating their potential utility in enzyme inhibition research (Li et al., 2010).

Synthetic Methodology

  • Saeed et al. (2016) demonstrated a phosphine-free synthesis method for new triazolothiadiazoles, contributing to the development of more efficient synthetic processes for these compounds (Saeed et al., 2016).

Protein Tyrosine Phosphatase Inhibition

  • Baburajeev et al. (2015) synthesized triazolo-thiadiazoles using a green catalyst strategy and identified them as effective inhibitors of PTP1B, indicating their potential in therapeutic drug development (Baburajeev et al., 2015).

Antibacterial Activity

  • Almajan et al. (2010) synthesized compounds with antibacterial properties, some exhibiting good activities against strains like Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).

Mechanism of Action

While the specific mechanism of action can vary depending on the exact compound and its intended use, some [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds have been found to exhibit promising activity against certain targets. For example, some compounds have shown potential as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can vary depending on the specific compound and its intended use. Some compounds in this family are known to be very sensitive to external stimuli .

Future Directions

Future research in this area may focus on the design of next-generation fused ring energetic materials for different applications . This could involve altering the kind or site of the substituent group(s) to achieve desired properties .

properties

IUPAC Name

3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4S/c18-14-9-7-13(8-10-14)16-19-20-17-22(16)21-15(23-17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYJYZVJLMYZAH-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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